molecular formula C18H15N3OS B1413599 3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one CAS No. 1823194-61-1

3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one

Cat. No. B1413599
CAS RN: 1823194-61-1
M. Wt: 321.4 g/mol
InChI Key: QFXYSFWTUQELNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one” is a complex organic compound. It’s a derivative of quinazolinone and quinazoline, which are important heterocycles in medicinal chemistry . These compounds possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, Desai and colleagues reported the synthesis of various 2-(2-chloro-6-methyl(3-quinolyl))3-[2-(4 - chlorophenyl) - 4 -oxo(3-hydroquinazolin-3 - yl)] - 5 -[(aryl)methylene]-1,3-thiazolidin-4-ones . Some derivatives bearing chloro or hydroxy groups on R’ exhibited very good antimicrobial activities .


Molecular Structure Analysis

The molecular structure of “3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one” is complex. It contains several functional groups and exhibits two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one” can be quite complex. For example, it has been reported that substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at 4th position of the quinazolinone ring can improve their antimicrobial activities .

Scientific Research Applications

Antioxidant Activity

Chalcones, such as the compound , are known for their antioxidant properties . They can scavenge free radicals and protect against oxidative stress, which is a factor in many chronic diseases . The presence of the pyridin-3-yl and thiazol-5-yl groups may enhance these properties, making this compound a potential candidate for further antioxidant studies.

Anti-inflammatory Applications

The anti-inflammatory potential of chalcones is well-documented. This compound, with its unique heterocyclic structure, has shown potent anti-inflammatory activities both in vitro and in vivo . It could be explored as a therapeutic agent in conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Properties

Chalcone derivatives have been studied for their antimicrobial effects. The compound’s ability to inhibit the growth of various microorganisms makes it a valuable asset in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance .

Chemotherapeutic Potential

The structural complexity of chalcones allows them to interact with various biological targets. This compound, with its bioactive moieties, could be investigated for its cytotoxic activities against different cancer cell lines, offering insights into new chemotherapeutic options .

Synthesis of Polycyclic Heterocyclic Compounds

The compound serves as a starting point for synthesizing novel polycyclic heterocyclic compounds. These compounds have immense biological activities and are of great interest in medicinal chemistry for designing drugs with specific pharmacological properties .

Antitumor Effects

Chalcones are recognized for their antitumor effects. The compound , due to its heterocyclic rings and unsaturated carbonyl system, may exhibit significant antitumor activities, warranting further exploration in cancer research .

Pharmacological Synthon

As a chalcone derivative, this compound can act as a synthon for developing new drugs. Its imidazole moiety is particularly interesting, as imidazole-based drugs have a wide range of pharmacological activities, including antibacterial, antifungal, and antiviral effects .

Optical and Electronic Applications

Chalcone derivatives also find applications in material science due to their electronic properties. This compound could be studied for its potential in optical applications, such as in the development of organic light-emitting diodes (OLEDs) or as a component in nonlinear optical materials .

Future Directions

The future directions for research on “3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one” could involve further exploration of its biological activities and potential applications in medicine. Given its potent inhibitory effects on certain leukemia cell lines , it could be a promising candidate for further development as an anticancer agent.

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing processes such as cell growth and differentiation.

Mode of Action

Compounds with similar structures, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting cell growth and differentiation.

Biochemical Pathways

These pathways are involved in cell cycle regulation, apoptosis, and cell differentiation .

Result of Action

Similar compounds have shown significant anti-angiogenic and dna cleavage activities . Anti-angiogenic activity can inhibit the formation of new blood vessels, thereby limiting tumor growth. DNA cleavage can lead to cell death, providing a potential mechanism for the cytotoxic effects of these compounds.

properties

IUPAC Name

3-anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-13-17(23-18(21-13)14-6-5-10-19-12-14)16(22)9-11-20-15-7-3-2-4-8-15/h2-12,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXYSFWTUQELNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C=CNC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Reactant of Route 2
3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.